![molecular formula C7H3ClN2O2S B2499717 Ácido 2-cloro-[1,3]tiazolo[5,4-b]piridina-6-carboxílico CAS No. 1785446-73-2](/img/structure/B2499717.png)

Ácido 2-cloro-[1,3]tiazolo[5,4-b]piridina-6-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

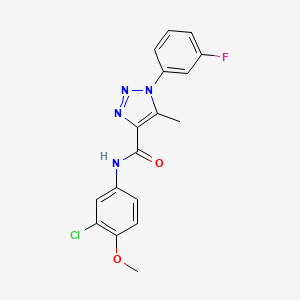

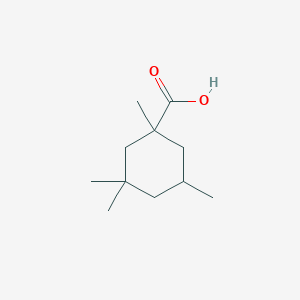

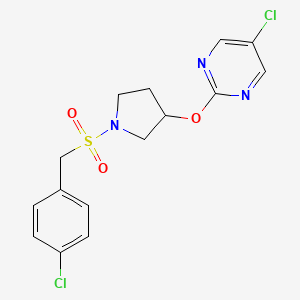

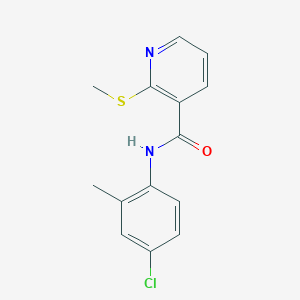

2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

Target of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

Thiazolo[5,4-b]pyridine compounds have been shown to inhibit pi3ks . This inhibition could be due to the compound binding to the kinase, thereby preventing it from phosphorylating its substrates and disrupting the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid are likely related to the PI3K/AKT/mTOR pathway, given the reported PI3K inhibitory activity of thiazolo[5,4-b]pyridine derivatives . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. Inhibition of PI3K can disrupt these processes, potentially leading to cell cycle arrest or apoptosis .

Result of Action

Given the reported pi3k inhibitory activity of thiazolo[5,4-b]pyridine derivatives , it is plausible that this compound could induce cell cycle arrest or apoptosis in cells with overactive PI3K signaling.

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid interacts with enzymes such as PI3K . The structure-activity relationships study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for PI3Kα inhibitory potency .

Cellular Effects

The effects of 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid on cells are significant. It influences cell function by impacting cell signaling pathways, specifically the PI3K pathway . This can lead to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid exerts its effects through binding interactions with biomolecules, specifically PI3K . It acts as an inhibitor of PI3K, leading to changes in gene expression.

Metabolic Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. The reaction often requires the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, cyclization, and purification to achieve the desired product in high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Catalysts: Zinc chloride (ZnCl2), palladium catalysts for coupling reactions.

Solvents: Ethanol, acetonitrile, and dichloromethane.

Major Products: The major products formed from these reactions include substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit diverse biological activities .

Comparación Con Compuestos Similares

Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.

Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different biological activities.

Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.

Uniqueness: 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is unique due to its specific fusion of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for drug development and other applications .

Propiedades

IUPAC Name |

2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-7-10-4-1-3(6(11)12)2-9-5(4)13-7/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUQYJCNEOQXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=C(S2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)

![Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2499637.png)

![N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2499639.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2499652.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)